

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)carbamate

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Compound of Interest

Compound Name: Ethyl N-(4-chlorophenyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **Ethyl N-(4-chlorophenyl)carbamate**, a compound of interest in agrochemical and pharmaceutical research. This document collates available data on its chemical and physical characteristics, synthesis, spectral properties, biological activity, and safety information.

Chemical and Physical Properties

Ethyl N-(4-chlorophenyl)carbamate is a carbamate ester characterized by a 4-chlorophenyl group attached to the nitrogen atom. This substitution significantly influences its chemical reactivity and biological activity.^[1]

Table 1: Physicochemical Properties of **Ethyl N-(4-chlorophenyl)carbamate**

Property	Value	Reference(s)
CAS Number	2621-80-9	[2]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[2]
Molecular Weight	199.63 g/mol	[2]
Melting Point	48 - 50 °C	[3]
Boiling Point	182 - 184 °C	[3]
Appearance	White crystalline solid	[3]
Solubility	Moderately soluble in organic solvents; limited solubility in water.	[2]

Synthesis Protocols

Several synthetic routes to **Ethyl N-(4-chlorophenyl)carbamate** have been reported. The most common methods start from either 4-chloroaniline or 4-chlorophenylisocyanate.

Table 2: Overview of Synthetic Methods for **Ethyl N-(4-chlorophenyl)carbamate**

Starting Material	Reagents	Reaction Conditions	Yield	Reference(s)
4-chloroaniline	Ethyl chloroformate, Pyridine	Controlled temperature	~78%	[4]
4-chlorophenylisocyanate	Zinc bromide ethyl acetate / Tetrahydrofuran	45°C, 10 hours	>70%	[4]
4-chloroaniline	Urea, Ethyl carbamate, Ethanol, Chlorobenzene	200°C, 6.5 hours (in a pressure apparatus)	78.6%	[4]

Detailed Experimental Protocol: Synthesis from 4-chloroaniline and Ethyl Chloroformate

This protocol is a common and effective method for the laboratory-scale synthesis of **Ethyl N-(4-chlorophenyl)carbamate**.

Materials:

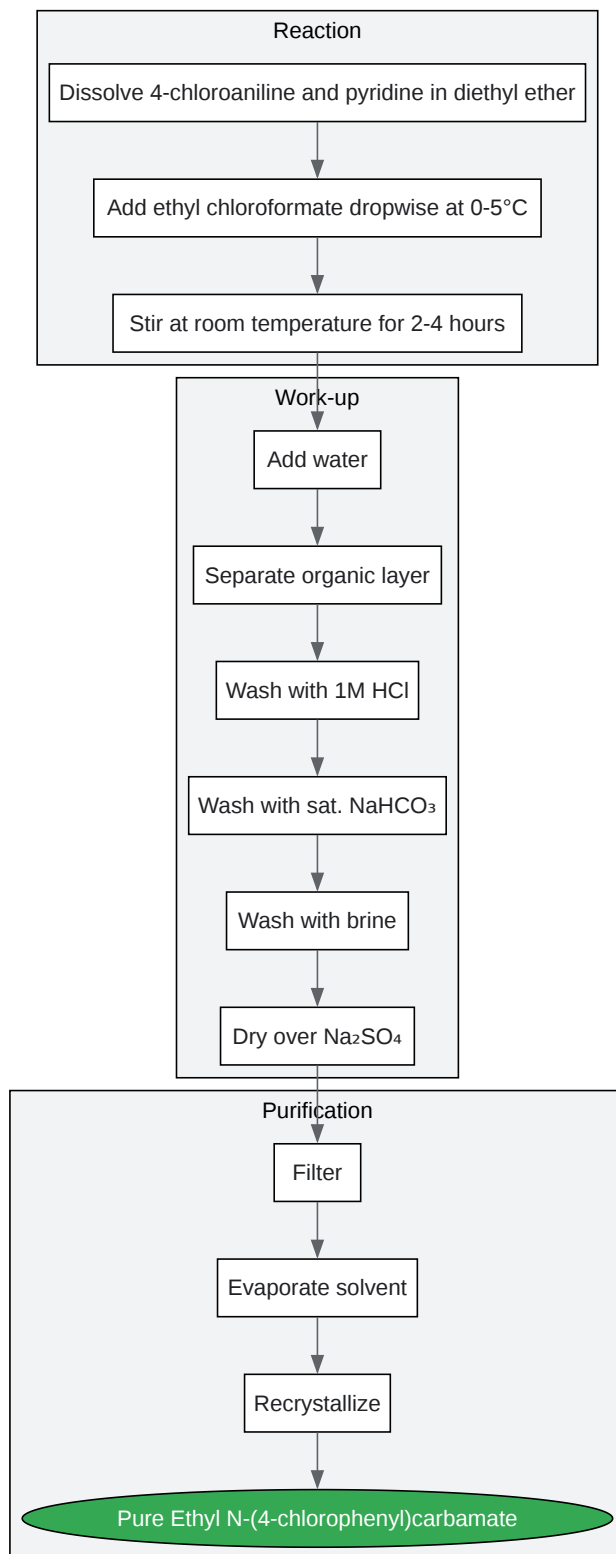
- 4-chloroaniline
- Ethyl chloroformate
- Pyridine (or another suitable base)
- Anhydrous diethyl ether (or other suitable solvent)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) in anhydrous diethyl ether. Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath to 0-5°C.
- **Addition of Ethyl Chloroformate:** Slowly add ethyl chloroformate (1.05 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10°C. A white precipitate of pyridinium hydrochloride will form.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- **Work-up:**

- Add water to the reaction mixture to dissolve the precipitate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **Ethyl N-(4-chlorophenyl)carbamate** as a white solid.

Workflow for the Synthesis of Ethyl N-(4-chlorophenyl)carbamate

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Caption: A flowchart illustrating the synthesis of **Ethyl N-(4-chlorophenyl)carbamate**.

Spectral Data

The structural elucidation of **Ethyl N-(4-chlorophenyl)carbamate** is supported by various spectroscopic techniques.

Table 3: Spectral Data for **Ethyl N-(4-chlorophenyl)carbamate**

Technique	Key Data
¹ H NMR	Approximate chemical shifts (δ, ppm) in CDCl ₃ : 7.2-7.4 (m, 4H, aromatic protons), 6.8-7.0 (br s, 1H, NH), 4.2 (q, 2H, -OCH ₂ -), 1.3 (t, 3H, -CH ₃).
¹³ C NMR	Approximate chemical shifts (δ, ppm) in CDCl ₃ : ~153 (C=O), ~137 (aromatic C-Cl), ~129 (aromatic CH), ~120 (aromatic CH), ~135 (aromatic C-N), ~61 (-OCH ₂ -), ~15 (-CH ₃).
IR (Infrared)	Characteristic absorption bands (cm ⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, urethane), ~1590, ~1490 (C=C aromatic stretch), ~1220 (C-O stretch), ~830 (para-substituted benzene C-H bend).
Mass Spec. (MS)	Expected m/z for molecular ion [M] ⁺ : 199/201 (due to ³⁵ Cl/ ³⁷ Cl isotopes). Key fragments may include loss of the ethoxy group (-OC ₂ H ₅ , m/z 45) and cleavage of the carbamate linkage.

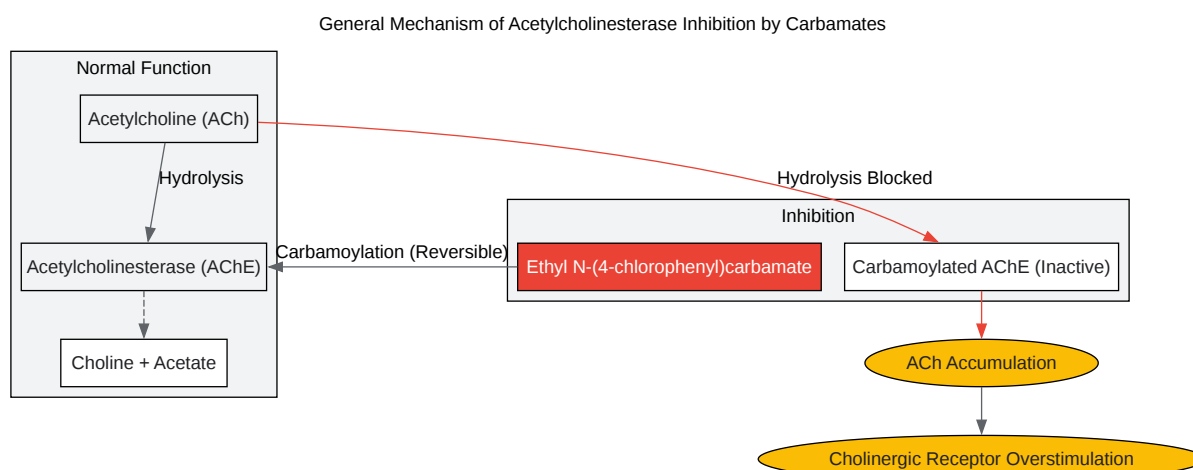
Note: The exact chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.

Biological Activity and Mechanism of Action

Ethyl N-(4-chlorophenyl)carbamate has been investigated for its biological activities, primarily as a fungicide in agricultural applications.[4] Carbamates, as a class of compounds, are known for their ability to inhibit cholinesterase enzymes.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for many carbamate compounds involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[5] The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.



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Caption: The general signaling pathway of acetylcholinesterase inhibition by carbamates.

Safety and Handling

Ethyl N-(4-chlorophenyl)carbamate is a chemical that requires careful handling. It is classified as harmful if swallowed and is suspected of causing cancer.

Table 4: Safety Information for **Ethyl N-(4-chlorophenyl)carbamate**

Hazard Statement	Precautionary Measures
Harmful if swallowed.	Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
May cause cancer.	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.
Causes skin irritation.	Wash skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritation.	Wear eye protection/face protection.

Handling and Storage:

- Work in a well-ventilated area, preferably under a fume hood.
- Avoid inhalation of dust or vapors.
- Store in a tightly closed container in a dry and cool place.
- Keep away from incompatible materials such as strong oxidizing agents.

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS before handling this chemical.

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